molecular formula C22H21ClN4O3S2 B2418737 N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941891-81-2

N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2418737
CAS RN: 941891-81-2
M. Wt: 489.01
InChI Key: UQQDFWVIPBVUQF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O3S2 and its molecular weight is 489.01. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds with structures similar to N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been synthesized and evaluated for their potential antitumor activities. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, incorporating different heterocyclic ring systems, have shown considerable anticancer activity against various cancer cell lines. The synthesis process often involves the reaction of aminobenzoic acid with aminothiophenol, followed by acetylation and reaction with heterocyclic derivatives (Yurttaş, Tay, & Demirayak, 2015).

Optoelectronic Properties

Thiazole-containing compounds are also of interest in the field of optoelectronics. Research on thiazole-based polythiophenes, for example, has led to the synthesis of monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, which upon polymerization, display promising optoelectronic properties. These properties include optical band gaps and kinetic characteristics suitable for applications in electronic devices (Camurlu & Guven, 2015).

Structural Analysis and Applications

Structural analysis of related compounds, such as those containing acetamide groups linked to heterocyclic rings, has been conducted to understand their molecular configurations better. Such studies are crucial for developing new materials with tailored properties for use in pharmaceuticals, materials science, and chemical synthesis (Boechat et al., 2011).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c1-14(28)25-16-6-8-17(9-7-16)26-21(30)13-32-22-27-18(12-31-22)10-20(29)24-11-15-4-2-3-5-19(15)23/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQDFWVIPBVUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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